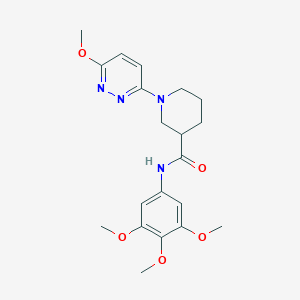![molecular formula C24H27N3O2 B10996244 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide](/img/structure/B10996244.png)
3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a fascinating combination of structural elements: a benzofuran ring, a pyrazole moiety, and a phenylpropanamide group. Let’s break it down:
Benzofuran: A bicyclic aromatic compound with a fused benzene and furan ring system.
Pyrazole: A five-membered heterocyclic ring containing two nitrogen atoms. Pyrazoles are prevalent in medicinal chemistry due to their versatile pharmacological properties.
Phenylpropanamide: A phenyl group attached to a propanamide backbone.
Preparation Methods
Industrial Production: If this compound is industrially produced, it likely involves multi-step synthesis, starting from commercially available precursors. Detailed information would require proprietary data or research publications.
Chemical Reactions Analysis
The compound may undergo various reactions:
Substitution Reactions: The phenyl group could undergo electrophilic aromatic substitution (e.g., halogenation, nitration) on the benzofuran ring.
Reduction: Reduction of the carbonyl group in the propanamide could yield an amine.
Oxidation: Oxidation of the benzofuran ring could lead to various functional groups.
Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.
Scientific Research Applications
Here’s where it gets exciting! Researchers have explored this compound’s potential in:
Mechanism of Action
Unfortunately, detailed mechanisms for this specific compound remain elusive. we can speculate that it interacts with cellular targets, affecting biological pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, benzofuran-based molecules are abundant. Researchers often compare them to other heterocyclic scaffolds to highlight their distinctiveness.
Remember, this compound’s full therapeutic potential awaits further exploration
Properties
Molecular Formula |
C24H27N3O2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C24H27N3O2/c1-16-22(17(2)27(3)26-16)15-19-4-8-21(9-5-19)25-24(28)11-7-18-6-10-23-20(14-18)12-13-29-23/h4-6,8-10,14H,7,11-13,15H2,1-3H3,(H,25,28) |
InChI Key |
YDUWYTGKFZDNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B10996169.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10996173.png)
![3-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10996174.png)
![methyl N-[3-(5-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]-L-valinate](/img/structure/B10996179.png)
![3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B10996190.png)

![7,8-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10996196.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10996203.png)
![N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B10996213.png)
![ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10996228.png)
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide](/img/structure/B10996230.png)
![N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B10996231.png)
![N-(1-benzylpiperidin-4-yl)-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide](/img/structure/B10996237.png)

